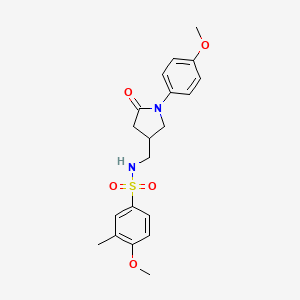
4-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide group, a pyrrolidinone ring , and methoxyphenyl groups. Its molecular formula is C15H20N2O4S, with a molecular weight of approximately 390.45 g/mol .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Salmonella typhi and Bacillus subtilis. It is believed that the sulfonamide moiety contributes significantly to its antibacterial properties .
- Enzyme Inhibition : Studies have demonstrated that it can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
- Antiviral Properties : Preliminary data suggest that derivatives of this compound may exhibit antiviral activity against Hepatitis B virus (HBV) by modulating intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound is hypothesized to bind to various enzymes or receptors, altering their activity and leading to diverse biological effects .
Key Mechanistic Insights:
- Binding Affinity : The methoxy groups enhance membrane permeability, facilitating cellular uptake and increasing binding affinity to target proteins .
- Enzyme Interaction : The sulfonamide group has been implicated in enzyme inhibition mechanisms, which can lead to therapeutic effects in various diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution reactions.
- Sulfonamide Formation : Final reaction with sulfonyl chloride to yield the benzenesulfonamide group .
Case Studies
A few notable studies highlight the biological activity of compounds related to this compound:
Propiedades
IUPAC Name |
4-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-10-18(8-9-19(14)27-3)28(24,25)21-12-15-11-20(23)22(13-15)16-4-6-17(26-2)7-5-16/h4-10,15,21H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFQBISMPHLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













